molecular formula C6H7N3O3 B2881320 (8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 2416218-76-1

(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione

Cat. No. B2881320
CAS RN: 2416218-76-1
M. Wt: 169.14
InChI Key: CENHVJSBNKIWGC-VKHMYHEASA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Anticancer Activity

Triazine derivatives have been identified as potential therapeutic candidates due to their significant activity against different tumor cell lines . EN300-26622184 could be explored for its efficacy in inhibiting cancer cell growth, with a focus on understanding its mechanism of action and potential targets within cellular pathways.

Antifungal Properties

The antifungal capabilities of triazine compounds make them valuable in the development of new antifungal agents . Research into EN300-26622184’s antifungal activity could lead to the creation of novel treatments for fungal infections, particularly those resistant to current medications.

Antiviral Uses

EN300-26622184’s structure suggests potential antiviral properties, which could be harnessed to combat viral infections . Studies could investigate its effectiveness against a range of viruses and its potential as a component in antiviral drugs.

Cardiotonic Effects

Some triazine derivatives exhibit cardiotonic effects, which could make EN300-26622184 a candidate for treating heart conditions . Research could focus on its impact on cardiac muscle contractility and its therapeutic potential in heart disease.

Anti-HIV Activity

The fight against HIV could benefit from the development of new drugs based on triazine chemistry. EN300-26622184 could be studied for its ability to interfere with HIV replication or integration into the host genome .

Analgesic Applications

As an analgesic, EN300-26622184 could be explored for pain relief properties. Its efficacy and safety profile would need to be established through rigorous pharmacological testing .

Anti-protozoal Effect

Triazine derivatives have shown promise as anti-protozoal agents. EN300-26622184 could be researched for its potential to treat diseases caused by protozoan parasites, such as malaria .

Heterogeneous Catalysis

Beyond biomedical applications, triazine and tetrazine compounds are also used in heterogeneous catalysis due to their high nitrogen content and chemical stability . EN300-26622184 could be investigated for its catalytic properties in various chemical reactions, potentially leading to more efficient and environmentally friendly processes.

Mechanism of Action

Target of Action

This compound belongs to the 1,2,4-triazine class of compounds, which are known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities . .

Mode of Action

Based on the known biological activities of 1,2,4-triazine derivatives, it can be inferred that this compound may interact with its targets to modulate various biological processes . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-triazine derivatives, it is likely that multiple pathways could be affected . These could potentially include pathways related to cell growth and proliferation, inflammation, immune response, and others. The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the range of biological activities associated with 1,2,4-triazine derivatives, the effects could potentially include modulation of cell growth and proliferation, alteration of immune response, reduction of inflammation, and others . The specific effects would depend on the particular target and the biological context.

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

properties

IUPAC Name

(8S)-8-hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c10-3-1-2-9-4(3)7-8-5(11)6(9)12/h3,10H,1-2H2,(H,8,11)/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENHVJSBNKIWGC-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC(=O)C2=O)C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NNC(=O)C2=O)[C@H]1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione

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